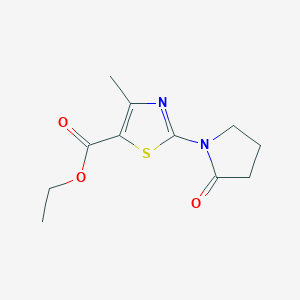
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of an imidazole ring, a nicotinamide moiety, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and acetaldehyde under acidic conditions.
Alkylation: The imidazole ring is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Thioether Formation: The methylthio group is introduced by reacting the intermediate with methylthiol in the presence of a base such as sodium hydride.
Nicotinamide Coupling: Finally, the nicotinamide moiety is coupled with the intermediate through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activities. The nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD) dependent enzymes, affecting metabolic pathways. The methylthio group can undergo redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the imidazole and methylthio groups.
2-Methylimidazole: Lacks the nicotinamide and methylthio groups.
Methylthionicotinamide: Contains the nicotinamide and methylthio groups but lacks the imidazole ring.
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide is unique due to the combination of the imidazole ring, nicotinamide moiety, and methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-14-6-8-17(10)9-7-15-12(18)11-4-3-5-16-13(11)19-2/h3-6,8H,7,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOJNAVCYHMSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE HYDROCHLORIDE](/img/structure/B2649396.png)

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/new.no-structure.jpg)



![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)

methyl}quinolin-8-ol](/img/structure/B2649410.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2649415.png)

